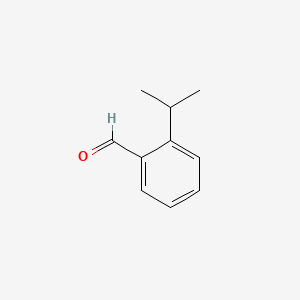

2-Isopropylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTALCVXXATYTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203553 | |

| Record name | Isopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55012-32-3, 6502-22-3 | |

| Record name | Isopropylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055012323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(propan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Isopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Isomer

2-Isopropylbenzaldehyde, a substituted aromatic aldehyde, represents a fascinating case study in the influence of steric and electronic effects on chemical reactivity and potential biological activity. While its para-isomer, cuminaldehyde (4-isopropylbenzaldehyde), is well-documented as a key component in essential oils and a molecule of interest for its anti-inflammatory and anti-cancer properties, the ortho-substituted variant remains a less-explored yet equally promising chemical entity.[1][2] The placement of the bulky isopropyl group adjacent to the aldehyde functionality introduces significant steric hindrance, fundamentally altering its interaction with reagents and its potential fit within biological targets compared to its linear para counterpart.[3]

This guide provides a comprehensive technical overview of the core chemical properties of this compound. It is designed for professionals in research and drug development who require a deep, mechanistically-grounded understanding of this compound. We will delve into its spectroscopic signature, viable synthetic pathways, characteristic reactivity, and its latent potential as a building block in medicinal chemistry, moving beyond simple data recitation to explain the causality behind its chemical behavior.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's structure and electronic environment is foundational to its application. This compound is a colorless oil at room temperature, and its identity is confirmed through a combination of physical data and spectroscopic analysis.[4]

Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(propan-2-yl)benzaldehyde | PubChem |

| CAS Number | 6502-22-3 | [4] |

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molecular Weight | 148.20 g/mol | PubChem |

| Physical Form | Colorless Oil | [4] |

| Boiling Point | 235-236 °C (para-isomer) | [2] |

Spectroscopic Analysis

Spectroscopy provides an empirical fingerprint of a molecule. The data for this compound reveals the distinct influence of the ortho-isopropyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The aldehydic proton is significantly deshielded, appearing as a singlet around 10.37 ppm. The aromatic protons exhibit complex splitting patterns due to their distinct environments. The septet for the isopropyl methine proton (CH) and the doublet for the six equivalent methyl protons (CH₃) are characteristic features.[4][5]

¹³C NMR Spectroscopy: The carbonyl carbon is readily identified by its characteristic downfield shift. The aromatic region shows six distinct signals, confirming the ortho-substitution pattern, unlike the four signals seen in its symmetrical para-isomer.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the aldehyde C=O stretch, typically found around 1700 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretches, as well as aliphatic C-H stretches from the isopropyl group, are also prominent.

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a strong molecular ion peak (M⁺) at m/z = 148. A significant fragment corresponds to the loss of the isopropyl group (M-43), resulting in a peak at m/z = 105.

| Spectroscopic Data Summary for this compound | |

| ¹H NMR (500 MHz, CDCl₃) | δ 10.37 (s, 1H, CHO), 7.82 (d, J=6.8 Hz, 1H, Ar-H), 7.56 (t, J=6.8 Hz, 1H, Ar-H), 7.47 (d, J=6.6 Hz, 1H, Ar-H), 7.35 (t, J=6.6 Hz, 1H, Ar-H), 3.98 (sept, J=6.4 Hz, 1H, CH(CH₃)₂), 1.32 (d, J=6.4 Hz, 6H, CH(CH₃)₂) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 184.2 (CHO), 137.4, 128.1, 125.8, 125.5 (Ar-C), 63.6 (Ar-C), 28.3 (CH), 24.1 (CH₃) |

| Key IR Absorptions (cm⁻¹) | ~1700 (C=O stretch), ~2870 & ~2770 (Aldehyde C-H stretch), ~3060 (Aromatic C-H stretch), ~2960 (Aliphatic C-H stretch) |

| Key MS Fragments (m/z) | 148 (M⁺), 133 (M-15), 119 (M-29), 105 (M-43) |

Note: NMR data sourced from a representative experimental procedure.[5]

Section 2: Synthesis and Purification

The synthesis of this compound is less straightforward than its para-isomer due to the challenge of achieving ortho-selectivity. Standard electrophilic aromatic substitution reactions on cumene (isopropylbenzene), such as the Gattermann-Koch or Vilsmeier-Haack reactions, strongly favor para-substitution.[6][7] Therefore, more sophisticated strategies are required.

Synthetic Strategy: Directed Ortho-Metalation (DoM)

A highly effective method for achieving regioselective ortho-functionalization is Directed Ortho-Metalation (DoM).[8][9][10] This strategy relies on a directing metalation group (DMG) to coordinate a strong organolithium base, which then deprotonates the sterically accessible, adjacent ortho-position. While cumene itself lacks a classical DMG, a plausible route involves the introduction of a temporary directing group. However, a more direct, albeit lower-yielding, synthesis involves the oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of 2-Isopropylbenzyl Alcohol

This protocol is based on a standard, high-yielding oxidation using a modern reagent, providing a reliable laboratory-scale synthesis.

Reaction: (2-isopropylphenyl)methanol → this compound

Materials & Reagents:

-

2-isopropylbenzyl alcohol (1.0 equiv)

-

4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (1.05 equiv)

-

Dichloromethane (DCM), anhydrous

-

Celite

Procedure:

-

To a round-bottom flask, add 2-isopropylbenzyl alcohol (0.5 mmol, 75.0 mg).

-

Add 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (0.525 mmol, 157.5 mg).

-

Add anhydrous dichloromethane (25 mL).

-

Stir the resulting yellow reaction mixture at room temperature for 24 hours. The slurry will become colorless as the reaction progresses.

-

Upon completion, filter the crude mixture through a plug of Celite to remove insoluble byproducts.

-

Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting colorless oil is this compound, which is often of sufficient purity (e.g., 95% yield) for subsequent use without further purification.[5]

Trustworthiness: This protocol is self-validating. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be unequivocally confirmed by the spectroscopic methods detailed in Section 1.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is a delicate interplay between the electrophilic aldehyde carbon and the electronic and steric properties of its substituents.

Steric and Electronic Effects

-

Electronic Effect: The isopropyl group is a weak electron-donating group (EDG) via hyperconjugation and induction. This slightly increases the electron density on the aromatic ring and marginally deactivates the aldehyde carbonyl towards nucleophilic attack compared to unsubstituted benzaldehyde.

-

Steric Hindrance: This is the dominant factor. The bulky ortho-isopropyl group physically shields the carbonyl carbon from the approach of nucleophiles. This steric hindrance significantly reduces the reaction rates for many nucleophilic addition reactions compared to its para-isomer.[3][11] In some cases, reactions that proceed smoothly with other benzaldehydes may fail entirely.[3][11]

Key Reactions

-

Oxidation to Carboxylic Acid: Aldehydes are readily oxidized to carboxylic acids. This transformation can be achieved with a variety of strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The reaction proceeds via the formation of a hydrate intermediate which is then oxidized.

Caption: Oxidation of this compound.

-

Reduction to Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, 2-isopropylbenzyl alcohol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition (Grignard Reaction): The reaction with organometallic reagents like Grignard reagents (R-MgX) is a classic method for forming new carbon-carbon bonds.[6][12] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. However, due to the significant steric hindrance from the ortho-isopropyl group, yields may be lower, and reaction times longer, compared to less hindered aldehydes. Bulky Grignard reagents may lead to reduction of the aldehyde as a side reaction.[5]

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

This protocol outlines the formation of a secondary alcohol, 1-(2-isopropylphenyl)ethanol.

Materials & Reagents:

-

This compound (1.0 equiv)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 equiv)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Dissolve this compound (10 mmol) in anhydrous diethyl ether (30 mL) and cool the solution to 0 °C in an ice bath.

-

Add methylmagnesium bromide solution (1.1 equiv) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-(2-isopropylphenyl)ethanol.

Section 4: Applications in Medicinal Chemistry and Drug Development

While direct applications of this compound in approved drugs are not widely documented, its structure represents a valuable scaffold for medicinal chemistry exploration. Its potential can be inferred from the extensive biological activities of its isomer, cuminaldehyde, and the utility of other ortho-substituted benzaldehydes in synthesis.

Inferred Biological Potential

Cuminaldehyde (the para-isomer) is a known inhibitor of enzymes like aldose reductase and α-glucosidase and exhibits anti-inflammatory, anti-cancer, and anti-neuropathic effects.[9] It also inhibits the fibrillation of α-synuclein, a key process in neurodegenerative diseases.[9] These activities suggest that the isopropylbenzaldehyde scaffold is biologically relevant. The ortho-isomer could present a different conformational profile to target enzymes, potentially leading to novel selectivity or potency.

Role as a Synthetic Intermediate

Ortho-substituted aromatic compounds are critical components in many pharmaceuticals. The unique steric and electronic environment of this compound makes it a useful precursor for constructing complex molecular architectures. For instance, it has been utilized in photoenolization/Diels-Alder (PEDA) reactions to build complex polycyclic skeletons found in natural antibiotic families like anthrabenzoxocinones.[13]

Caption: Role as an intermediate in complex synthesis.

The steric hindrance that complicates some reactions can be an advantage in others, directing reactions to other parts of a molecule or locking in specific conformations required for biological activity.

Section 5: Handling, Safety, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

GHS Hazard Information

Based on data for the compound and its isomers, the following hazards are identified:

| Hazard Class | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| Respiratory Irritation | H335: May cause respiratory irritation |

Source: GHS classifications for isopropylbenzaldehyde isomers.

Safe Handling and Storage Protocol

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

- Supporting Information for a relevant chemical synthesis publication providing NMR d

- Correlated Rotations in Benzylfluorene Derivatives: Structure, Conformation, and Stereodynamics. IRIS Unibas. (Provides context on steric hindrance).

- UNIVERSITÀ DEGLI STUDI DI PARMA. (Mentions this compound in synthesis).

- Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride. Amazon S3.

- Sisters in structure but different in character, some benzaldehyde and cinnamaldehyde derivatives differentially tune Aspergillus flavus secondary metabolism. SciSpace.

- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PMC - NIH. (Lists this compound as a commercially available reagent).

- Feature Papers in Compounds. MDPI.

- A Simple and Mild Microwave-Based Synthesis of Novel Function. (Mentions this compound as a reactant).

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Total Synthesis of Three Families of Natural Antibiotics: Anthrabenzoxocinones, Fasamycins/Naphthacemycins, and Benastatins. CCS Chemistry. [Link]

- US Patent 4,622,429A - Process for the preparation of substituted benzaldehydes.

-

Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. PMC - NIH. [Link]

-

Directed ortho metalation. Grokipedia. [Link]

-

Synthetic application. a Structurally related natural products contain... ResearchGate. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab. [Link]

- Directed (ortho)

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. ACS Publications. [Link]

-

P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Patsnap Eureka. [Link]

- US Patent 4,460,794A - Process for continuous production of alkylbenzaldehydes.

-

US Patent 8,889,920 B2 - Process for preparing 4-isopropylcyclohexylmethanol. Google Patents. [Link]

-

4-isopropylbenzaldehyde (122-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC - NIH. [Link]

-

Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. ResearchGate. [Link]

-

Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. [Link]

-

ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

-

Cuminaldehyde. Wikipedia. [Link]

Sources

- 1. 4-isopropylbenzaldehyde (122-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]

- 6. US4460794A - Process for continuous production of alkylbenzaldehydes - Google Patents [patents.google.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. researchgate.net [researchgate.net]

2-Isopropylbenzaldehyde CAS number and structure

An In-Depth Technical Guide to 2-Isopropylbenzaldehyde

Introduction

This compound, a mono-substituted aromatic aldehyde, represents a significant building block in modern organic synthesis. Characterized by an isopropyl group at the ortho position relative to the formyl group, this compound's unique steric and electronic properties make it a subject of interest for researchers in medicinal chemistry, materials science, and fine chemical manufacturing. Unlike its more common para-isomer (cuminaldehyde), the steric hindrance introduced by the adjacent isopropyl group profoundly influences the reactivity of the carbonyl function, offering distinct synthetic opportunities and challenges. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, spectroscopic signature, reactivity, and safe handling protocols, tailored for professionals in drug development and chemical research.

PART 1: Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a formyl (-CHO) group and an isopropyl [-CH(CH₃)₂] group at the C2 position.

Molecular Formula: C₁₀H₁₂O[3]

Molecular Weight: 148.20 g/mol [3]

The structural arrangement of this compound is depicted below.

Figure 1: Chemical Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 6502-22-3 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₂O | [3] |

| Molecular Weight | 148.20 g/mol | [3] |

| Physical Form | Liquid | [1] |

| Purity | ≥95-96% (typical) | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | DTALCVXXATYTQJ-UHFFFAOYSA-N |

PART 2: Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through the formylation of isopropylbenzene or the oxidation of 2-isopropylbenzyl alcohol. The choice of synthetic route is often dictated by the desired purity, scale, and availability of starting materials. A common laboratory-scale approach involves the ortho-specific formylation of cumene (isopropylbenzene).

Experimental Protocol: Ortho-Formylation of Cumene

This protocol describes a directed ortho-metalation followed by formylation, a reliable method for introducing a formyl group specifically at the ortho position to an existing alkyl group.

Step 1: Directed Lithiation

-

To a solution of cumene (1.0 eq.) in dry tetrahydrofuran (THF) under an argon atmosphere at -78°C, add sec-Butyllithium (1.1 eq.) dropwise.

-

The solution is stirred at -78°C for 2 hours, then allowed to warm to -20°C and stirred for an additional 3 hours to ensure complete ortho-lithiation. The causality here is that the isopropyl group directs the deprotonation to the sterically accessible ortho position.

Step 2: Formylation

-

The reaction mixture is cooled back down to -78°C.

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.) is added dropwise. The choice of DMF as the formylating agent is due to its high reactivity with the lithiated intermediate to form a stable tetrahedral intermediate.

-

The reaction is stirred at -78°C for 1 hour and then allowed to warm to room temperature overnight.

Step 3: Work-up and Purification

-

The reaction is quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound. This self-validating system is confirmed by spectroscopic analysis of the final product.

Figure 2: Synthetic workflow for this compound.

PART 3: Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum provides a clear fingerprint of the molecule.

-

Aldehydic Proton (CHO): A singlet is expected around δ 9.8-10.2 ppm. This significant downfield shift is characteristic of aldehyde protons.[4]

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet pattern in the region of δ 7.2-7.8 ppm due to ortho and meta coupling.

-

Isopropyl Methine Proton (CH): A septet (or multiplet) is anticipated around δ 3.0-3.5 ppm. The coupling with the six methyl protons causes this splitting pattern.

-

Isopropyl Methyl Protons (CH₃): A doublet will be observed around δ 1.2-1.4 ppm, integrating to six protons. This arises from coupling with the single methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (C=O): A signal in the δ 190-195 ppm region is indicative of the aldehyde carbonyl carbon.[5]

-

Aromatic Carbons: Signals between δ 125-150 ppm will correspond to the six carbons of the benzene ring. The carbon attached to the isopropyl group will be significantly shifted.

-

Isopropyl Carbons: The methine carbon (CH) will appear around δ 30-35 ppm, and the two equivalent methyl carbons (CH₃) will show a signal around δ 23-25 ppm.[5]

IR (Infrared) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band between 1690-1715 cm⁻¹ is the most prominent feature, confirming the presence of the conjugated aldehyde carbonyl group.[4]

-

C-H Stretch (Aldehyde): Two characteristic medium-intensity bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[4]

-

C-H Stretch (Aromatic/Aliphatic): Absorptions above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are for the aliphatic C-H bonds of the isopropyl group.[4]

PART 4: Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the aldehyde functional group, but significantly modulated by the ortho-isopropyl substituent.

-

Electronic Effects: The isopropyl group is a weak electron-donating group (EDG) via induction. This slightly increases the electron density on the aromatic ring and can marginally decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

-

Steric Hindrance: This is the most critical factor governing the compound's reactivity. The bulky isopropyl group physically obstructs the trajectory of incoming nucleophiles towards the carbonyl carbon. This steric shield makes nucleophilic addition reactions slower and more challenging compared to its para-isomer or benzaldehyde.[6] This effect is a key experimental choice when designing syntheses that require modulated aldehyde reactivity.

Figure 3: Factors influencing the reactivity of this compound.

Common reactions include:

-

Oxidation: Can be oxidized to 2-isopropylbenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to 2-isopropylbenzyl alcohol using reducing agents such as sodium borohydride.

-

Wittig Reaction: Will undergo olefination, though reaction rates may be slower due to steric hindrance.

PART 5: Applications in Research and Development

The primary utility of this compound is as a specialized intermediate in organic synthesis.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex molecules where the ortho-isopropylbenzaldehyde moiety is a key structural feature. Its modulated reactivity can be exploited for selective transformations in multi-step syntheses.

-

Agrochemicals: Used in the development of novel pesticides and herbicides.

-

Material Science: Employed in the synthesis of polymers and other materials where specific aromatic substitution patterns are required to tune physical properties.

PART 6: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

Causes skin irritation (H315).[3]

-

Causes serious eye irritation/damage (H319/H318).[3]

-

May cause respiratory irritation (H335).[3]

Precautionary Measures:

-

Handling: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.

References

-

PubChem. 2-(Propan-2-yl)benzaldehyde. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Example 7. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

ortho-Isopropylbenzaldehyde physical constants

An In-Depth Technical Guide to o-Isopropylbenzaldehyde

Introduction

ortho-Isopropylbenzaldehyde, systematically named 2-(propan-2-yl)benzaldehyde, is an aromatic aldehyde of interest to researchers and synthetic chemists. Its structure, featuring an isopropyl group at the ortho position relative to the aldehyde, presents unique steric and electronic properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of its physical constants, synthesis, spectroscopic characterization, and safe handling, designed for professionals in research and drug development. While data for the ortho-isomer is less abundant than for its para-isomer (cuminaldehyde), this document consolidates available information and provides expert-backed insights into its chemical nature.

Core Identifiers and Properties

A foundational understanding of a chemical entity begins with its key identifiers and physical characteristics. These data are crucial for everything from procurement and inventory management to the design of experimental conditions.

| Property | Value | Source(s) |

| IUPAC Name | 2-propan-2-ylbenzaldehyde | [1] |

| CAS Number | 6502-22-3 | [2] |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 104 °C at 12.2 mmHg | |

| Flash Point | 91 °C | |

| Density | Data not available for ortho-isomer. (For comparison, p-isopropylbenzaldehyde is ~0.98 g/mL at 20°C) | [3] |

| Refractive Index | Data not available for ortho-isomer. (For comparison, p-isopropylbenzaldehyde is ~1.530 at 20°C) | [3] |

Synthesis of ortho-Isopropylbenzaldehyde

The synthesis of ortho-isopropylbenzaldehyde can be approached through several established methods for aldehyde synthesis. A common and reliable method is the oxidation of the corresponding primary alcohol, 2-isopropylbenzyl alcohol. This method is favored for its relatively mild conditions and good yields.

Experimental Protocol: Oxidation of 2-Isopropylbenzyl Alcohol

This protocol describes a representative procedure for the synthesis of ortho-isopropylbenzaldehyde using pyridinium chlorochromate (PCC) as the oxidizing agent. The choice of PCC is predicated on its selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Materials:

-

2-Isopropylbenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-isopropylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane (approx. 5 mL per 1 g of alcohol).

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction mixture will become a dark, heterogeneous slurry.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure ortho-isopropylbenzaldehyde.

-

Drying and Storage: Dry the purified product over anhydrous magnesium sulfate, filter, and store under an inert atmosphere to prevent oxidation.

Spectroscopic Characterization

The structural elucidation of ortho-isopropylbenzaldehyde relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of ortho-isopropylbenzaldehyde is expected to show distinct signals corresponding to the aromatic, aldehydic, and isopropyl protons.

-

Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically around δ 9.8-10.2 ppm. This significant downfield shift is characteristic of an aldehyde proton.

-

Aromatic Protons (C₆H₄): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.2-7.9 ppm). The ortho-substitution pattern breaks the symmetry of the ring, leading to distinct signals for each proton.

-

Isopropyl Group (CH(CH₃)₂):

-

The methine proton (CH) will appear as a septet (or multiplet) due to coupling with the six equivalent methyl protons. Its chemical shift is expected around δ 3.0-3.5 ppm.

-

The two methyl groups (CH₃) will present as a doublet around δ 1.2-1.4 ppm, coupled to the single methine proton.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information on the carbon framework.

-

Carbonyl Carbon (C=O): A highly deshielded signal is expected in the range of δ 190-195 ppm, which is diagnostic for an aldehyde carbonyl carbon.[4]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 125-150 ppm). The ipso-carbon attached to the aldehyde and the carbon bearing the isopropyl group will have characteristic shifts.

-

Isopropyl Carbons:

-

The methine carbon (CH) is anticipated around δ 30-35 ppm.

-

The two equivalent methyl carbons (CH₃) will show a signal around δ 22-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl stretch is expected around 1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹, corresponding to the C-H stretch of the aldehyde group.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions for the isopropyl group will be present just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

SpectraBase provides access to the vapor phase IR and GC-MS spectra for 2-isopropylbenzaldehyde.[5][6]

Mass Spectrometry (MS)

In mass spectrometry, electron ionization (EI) would lead to a molecular ion peak [M]⁺ at m/z = 148. The fragmentation pattern is expected to show characteristic losses.

-

[M-1]⁺ (m/z 147): Loss of the aldehydic hydrogen.

-

[M-29]⁺ (m/z 119): Loss of the entire CHO group.

-

[M-43]⁺ (m/z 105): Loss of the isopropyl group.

Reactivity and Potential Applications

The reactivity of ortho-isopropylbenzaldehyde is governed by the aldehyde functional group, with modulation from the ortho-isopropyl substituent.

Reactivity Profile

-

Nucleophilic Addition: Like other aldehydes, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Common reactions include the formation of acetals, imines, and cyanohydrins. The ortho-isopropyl group, however, introduces significant steric hindrance, which can reduce reaction rates compared to its meta and para isomers.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-isopropylbenzoic acid using common oxidizing agents such as potassium permanganate or chromic acid.

-

Reduction: Reduction of the aldehyde group to a primary alcohol (2-isopropylbenzyl alcohol) can be achieved with reducing agents like sodium borohydride or lithium aluminum hydride.

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to form alkenes.

Potential Applications

While specific applications for ortho-isopropylbenzaldehyde are not as widely documented as for its para-isomer (cuminaldehyde), which is used in fragrances and as a precursor to other commercially important compounds[7], its structural motifs suggest potential utility as:

-

A building block in organic synthesis: It can serve as a precursor for the synthesis of more complex molecules in pharmaceutical and materials science research.

-

A ligand precursor: The aldehyde functionality allows for its conversion into Schiff bases, which can act as ligands for metal complexes.

Safety and Handling

ortho-Isopropylbenzaldehyde is classified as a hazardous substance and requires careful handling.

Hazard Identification: [8]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. An inert atmosphere is recommended for long-term storage to prevent oxidation.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Sigma-Aldrich.

-

SpectraBase.

-

Santa Cruz Biotechnology.

-

The Royal Society of Chemistry.

-

Course Hero.

-

SpectraBase.

-

Patsnap.

-

Thermo Scientific Chemicals.

-

ChemNet.

-

ChemicalBook.

-

ORGANIC SPECTROSCOPY INTERNATIONAL.

-

PubChem.

-

Benchchem.

-

ChemBK.

-

Doc Brown's Chemistry.

-

Chemistry LibreTexts.

-

Stenutz.

-

Sigma-Aldrich.

-

Sigma-Aldrich.

-

mzCloud.

-

CORE.

-

Wikipedia.

-

ResearchGate.

-

SpectraBase.

-

ResearchGate.

-

SpectraBase.

-

SpectraBase.

-

PubChem.

-

Google Patents.

-

Doc Brown's Chemistry.

-

NIST WebBook.

-

Chemistry LibreTexts.

-

Doc Brown's Chemistry.

Sources

- 1. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-isopropylbenzaldehyde [stenutz.eu]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Cuminaldehyde - Wikipedia [en.wikipedia.org]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

Introduction: The Molecular Blueprint of 2-Isopropylbenzaldehyde

An In-depth Technical Guide to the Spectral Analysis of 2-Isopropylbenzaldehyde

This compound (CAS No: 6502-22-3), with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol , is an aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its structure, featuring an isopropyl group ortho to a formyl group on a benzene ring, presents a unique electronic and steric environment. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. For researchers in materials science and drug development, a comprehensive understanding of this spectral data is paramount for confirming synthesis, assessing purity, and predicting reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. The substitution pattern of this compound—lacking the symmetry of its para-isomer (cuminaldehyde)—results in a more complex and informative spectrum.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, aromatic, and isopropyl protons. The electronic-withdrawing nature of the aldehyde group and the steric influence of the adjacent isopropyl group are key determinants of the observed chemical shifts.[3]

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | ~10.3 | Singlet (s) | 1H | N/A | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and resides in a characteristic downfield region.[4][5] |

| Aromatic (Ar-H) | ~7.3 - 7.9 | Multiplet (m) | 4H | ~7-8 | The four aromatic protons are chemically non-equivalent due to the ortho-substitution pattern, leading to a complex multiplet. The proton ortho to the aldehyde is expected to be the most downfield. |

| Isopropyl Methine (-CH) | ~3.3 - 3.5 | Septet (sept) | 1H | ~6.9 | This proton is split by the six equivalent methyl protons (n+1 rule, 6+1=7). Its proximity to the aromatic ring causes a downfield shift.[5] |

| Isopropyl Methyl (-CH₃) | ~1.25 | Doublet (d) | 6H | ~6.9 | The six methyl protons are equivalent and are split by the single methine proton (n+1 rule, 1+1=2), resulting in a characteristic doublet.[5] |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer (e.g., Bruker 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

-

Data Acquisition: Acquire the spectrum using standard parameters, including a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.[3]

-

Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase correct the spectrum, calibrate the chemical shift scale to the TMS signal (0.00 ppm), and integrate the peaks to determine relative proton ratios.[3]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, all ten carbons are expected to be chemically distinct.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| Aldehyde Carbonyl (C=O) | ~192 | The carbonyl carbon is the most deshielded carbon, appearing significantly downfield. |

| Aromatic C-CHO | ~135 | The ipso-carbon attached to the electron-withdrawing aldehyde group. |

| Aromatic C-CH(CH₃)₂ | ~150 | The ipso-carbon attached to the isopropyl group, shifted downfield. |

| Aromatic C-H | ~126 - 134 | Four distinct signals are expected for the aromatic CH carbons. |

| Isopropyl Methine (CH) | ~29 | Aliphatic carbon signal. |

| Isopropyl Methyl (CH₃) | ~23 | Aliphatic carbon signal. |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters. A wider spectral width is required, and a proton-decoupling sequence is used to produce a spectrum of singlets, simplifying interpretation. A greater number of scans is typically necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Diagram: General Workflow for NMR Spectral Analysis

Caption: A generalized workflow for NMR analysis from sample preparation to final structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is dominated by absorptions characteristic of an aromatic aldehyde.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| ~3050 - 3100 | Aromatic C-H Stretch | Medium | Confirms the presence of the benzene ring. |

| ~2970, 2870 | Aliphatic C-H Stretch | Medium-Strong | Corresponds to the C-H bonds of the isopropyl group. |

| ~2820, 2720 | Aldehydic C-H Stretch | Medium-Weak | A highly characteristic "Fermi doublet" for aldehydes, confirming the -CHO group.[7][8] |

| ~1700 | Carbonyl (C=O) Stretch | Strong | A very strong and sharp absorption indicative of the aldehyde carbonyl group. The position suggests conjugation with the aromatic ring. |

| ~1600, 1580 | Aromatic C=C Stretch | Medium-Variable | Confirms the aromatic skeleton. |

| ~1465 | Aliphatic C-H Bend | Medium | Bending vibration of the isopropyl group's C-H bonds. |

Data sourced from SpectraBase and general spectroscopic principles.[7][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[6]

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram: Logic for IR Spectrum Interpretation

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]

- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 8. ias.ac.in [ias.ac.in]

- 9. spectrabase.com [spectrabase.com]

Introduction: Physicochemical Profile of 2-Isopropylbenzaldehyde

An In-depth Technical Guide to the Solubility of 2-Isopropylbenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key aromatic aldehyde intermediate in various chemical syntheses. The document begins by detailing the fundamental physicochemical properties of the molecule that govern its solubility. It then explores the theoretical principles of intermolecular forces and their role in solvation. A central feature of this guide is a detailed solubility profile of this compound across a spectrum of organic solvent classes, supported by an analysis of the underlying molecular interactions. For researchers and drug development professionals, a robust, step-by-step experimental protocol for the quantitative determination of solubility using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) is provided. This guide aims to serve as a critical resource, blending theoretical knowledge with practical, field-proven methodologies to support advanced research and development.

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a formyl (-CHO) group and an isopropyl group at the ortho position. Understanding its molecular structure is paramount to predicting its behavior in various solvents.

Molecular Structure:

-

Formula: C₁₀H₁₂O[1]

-

Molecular Weight: 148.20 g/mol [1]

-

Core Components:

-

Aromatic Ring: A large, nonpolar benzene ring that favors interactions with nonpolar solvents through van der Waals forces.

-

Aldehyde Group (-CHO): A polar functional group containing an electronegative oxygen atom. This group can act as a hydrogen bond acceptor but not a donor. It is the primary site for dipole-dipole interactions.

-

Isopropyl Group (-CH(CH₃)₂): A bulky, nonpolar alkyl group that further enhances the molecule's lipophilic ("fat-loving") character.

-

The presence of both a large nonpolar backbone and a moderately polar aldehyde group gives this compound a predominantly nonpolar character. Its solubility is therefore expected to be poor in highly polar solvents like water but favorable in solvents with low to moderate polarity.

Guiding Principles of Solubility

The solubility of a compound is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2] The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractions that occur between all molecules. They are the dominant force in nonpolar compounds and are significant for the large aromatic and isopropyl portions of this compound.

-

Dipole-Dipole Interactions: These occur between polar molecules. The aldehyde group's permanent dipole allows it to interact favorably with other polar solvent molecules like acetone or dichloromethane.

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F). While this compound cannot donate a hydrogen bond, its aldehyde oxygen can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents like ethanol.

Solubility Profile in Common Organic Solvents

While specific quantitative data for the 2-isomer is not widely published, extensive qualitative data for the closely related 4-isopropylbenzaldehyde (cuminaldehyde) provides a reliable proxy for its general behavior. The molecule is broadly described as soluble in most organic solvents and oils but insoluble in water.[3][4][5][6]

Qualitative and Quantitative Solubility Data

The following table summarizes the expected solubility of this compound in various organic solvents, categorized by class.

| Solvent | Solvent Class | Expected Solubility | Primary Intermolecular Forces |

| Water | Polar Protic | Insoluble [3][5][6] | H-Bonding, Dipole-Dipole |

| Methanol | Polar Protic | Soluble / Miscible | H-Bonding (Acceptor), Dipole-Dipole |

| Ethanol | Polar Protic | Miscible [3][4][5] | H-Bonding (Acceptor), Dipole-Dipole |

| Acetone | Polar Aprotic | Soluble / Miscible | Dipole-Dipole, Van der Waals |

| Dichloromethane | Polar Aprotic | Soluble / Miscible | Dipole-Dipole, Van der Waals |

| Diethyl Ether | Weakly Polar | Soluble / Miscible [4] | Dipole-Dipole, Van der Waals |

| Toluene | Nonpolar Aromatic | Soluble / Miscible | Van der Waals |

| Hexane | Nonpolar Aliphatic | Soluble / Miscible | Van der Waals |

Analysis of Solubility Trends

-

Insolubility in Water: The large, nonpolar surface area of the benzene ring and isopropyl group dominates the molecule's character. Water, a highly polar, hydrogen-bonded solvent, cannot form sufficiently strong interactions with this compound to overcome its own cohesive energy, leading to insolubility.[4]

-

High Solubility in Alcohols (Ethanol, Methanol): Although alcohols are polar and engage in strong self-hydrogen bonding, their alkyl chains provide a nonpolar character that can interact with the nonpolar parts of this compound. Furthermore, the aldehyde's oxygen can act as a hydrogen bond acceptor with the alcohol's hydroxyl group, facilitating miscibility.[3][4]

-

Excellent Solubility in Aprotic and Nonpolar Solvents: In solvents like dichloromethane, toluene, and hexane, the primary intermolecular forces are dipole-dipole and/or van der Waals forces. These forces are highly compatible with the molecular structure of this compound, allowing it to dissolve readily. The "like dissolves like" principle is clearly demonstrated here.

Experimental Protocol: Quantitative Determination of Solubility

For applications in drug development and process chemistry, a precise quantitative measure of solubility is often required. The following protocol describes the isothermal equilibrium method, a gold standard for determining the thermodynamic solubility of a compound.

Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured using a calibrated analytical technique, such as HPLC.

Materials and Instrumentation

-

Solute: this compound (analytical standard grade)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC system with a UV detector, autosampler, and column oven[7]

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]

-

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a 2 mL glass vial. The key is to ensure solid (or undissolved liquid) solute remains after equilibrium, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., at 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved material to settle.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Based on an estimated solubility, dilute the filtrate with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. An accurate dilution factor is essential for the final calculation.

Analytical Quantification (HPLC Method)

A reverse-phase HPLC method with UV detection is highly suitable for quantifying aromatic aldehydes.[7]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, 70:30 (v/v) Acetonitrile:Water.[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at a wavelength of high absorbance for benzaldehydes, typically around 254 nm or 280 nm.[7][8]

-

Calibration:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

-

Create a series of at least five calibration standards by serial dilution of the stock solution.

-

Inject the standards into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation (y = mx + c).

-

-

Sample Analysis: Inject the diluted sample filtrate into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve's regression equation to calculate the concentration in the diluted sample. Then, account for the dilution factor to determine the final solubility in the original solvent (e.g., in mg/mL or mol/L).

Workflow Visualization

Caption: Workflow for quantitative solubility determination.

Implications for Research and Drug Development

-

Reaction Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents to ensure that reactants are in the same phase, which is necessary for chemical reactions to proceed efficiently.

-

Purification: Solubility data guides the choice of solvent systems for crystallization, a common technique for purifying solid compounds, and for liquid-liquid extraction.

-

Formulation Science: In drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various excipients and solvent systems is fundamental to developing stable and effective formulations.

-

Analytical Method Development: Choosing the correct diluent for analytical samples requires knowing where the compound is freely soluble to ensure accurate and reproducible results.

Conclusion

This compound exhibits solubility characteristics typical of a largely nonpolar molecule with a single polar functional group. It is effectively insoluble in water but demonstrates high solubility and miscibility in a wide range of common organic solvents, from polar protic alcohols like ethanol to nonpolar hydrocarbons like toluene. This behavior is dictated by the interplay of van der Waals forces, dipole-dipole interactions, and its capacity to act as a hydrogen bond acceptor. For precise applications, the isothermal equilibrium method combined with HPLC analysis provides a reliable framework for quantifying its solubility, yielding critical data for chemical synthesis, purification, and formulation.

References

-

PubChem. Cuminaldehyde | C10H12O. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Propan-2-yl)benzaldehyde | C10H12O. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Cuminaldehyde Properties: A Deep Dive into 4-Isopropylbenzaldehyde (CAS 122-03-2). [Link]

-

FooDB. Showing Compound Cuminaldehyde (FDB008724). [Link]

-

ResearchGate. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

-

PubMed. Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. [Link]

-

American Chemical Society. Cuminaldehyde. [Link]

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]

-

Studocu. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Human Metabolome Database. Showing metabocard for Cuminaldehyde (HMDB0002214). [Link]

-

NIST. Benzaldehyde, 4-(1-methylethyl)-. [Link]

Sources

- 1. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Cuminaldehyde | 122-03-2 [chemicalbook.com]

- 6. Cuminaldehyde - American Chemical Society [acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Isopropylbenzaldehyde from Isopropylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-isopropylbenzaldehyde from isopropylbenzene (cumene). It is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into the core chemical principles, offers detailed experimental protocols, and discusses the nuances of various synthetic strategies, including direct oxidation and formylation reactions. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

This compound, a substituted aromatic aldehyde, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its molecular structure, featuring a sterically hindered aldehyde group ortho to a bulky isopropyl group, presents unique challenges and opportunities in synthetic chemistry. The selective synthesis of the ortho-isomer from the readily available starting material, isopropylbenzene, is a topic of significant interest in industrial and academic research. This guide will explore the primary methodologies for achieving this transformation, focusing on practical application and mechanistic understanding.

Significance of this compound

The ortho-isopropylbenzaldehyde moiety is a key structural motif in various biologically active molecules. Its presence can influence the pharmacological profile of a compound by modulating its steric and electronic properties, thereby affecting receptor binding and metabolic stability. Consequently, efficient and selective access to this building block is crucial for the development of new chemical entities.

Synthetic Strategies

The synthesis of this compound from isopropylbenzene can be broadly categorized into two main approaches:

-

Direct Oxidation: This involves the selective oxidation of one of the methyl groups of the isopropyl substituent.

-

Formylation: This entails the direct introduction of a formyl group (-CHO) onto the aromatic ring of isopropylbenzene.

Each strategy possesses distinct advantages and challenges, which will be discussed in detail in the following sections.

Direct Oxidation of Isopropylbenzene

The direct, regioselective oxidation of an unactivated C-H bond in the isopropyl group of cumene to an aldehyde is a challenging transformation. The benzylic position is prone to over-oxidation to the corresponding carboxylic acid or cleavage of the isopropyl group. However, catalytic systems have been developed to achieve this conversion with moderate success.

Catalytic Aerial Oxidation

One promising approach involves the use of transition metal catalysts in the presence of air or oxygen as the oxidant. Cobalt and manganese-based catalysts, often in combination with bromine promoters, have been investigated for the aerial oxidation of substituted toluenes and other alkylbenzenes.

3.1.1. Reaction Mechanism

The mechanism of this reaction is believed to proceed through a free-radical chain process. The metal catalyst facilitates the formation of a benzyl radical, which then reacts with oxygen to form a peroxy radical. This intermediate can then be converted to the aldehyde through a series of steps. The selectivity towards the aldehyde is highly dependent on the reaction conditions and the catalyst system employed.

Caption: Simplified mechanism of catalytic aerial oxidation.

3.1.2. Experimental Protocol: Co/Mn/Br Catalyzed Oxidation

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Isopropylbenzene

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Acetic acid (solvent)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Charge the autoclave with isopropylbenzene, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and acetic acid.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with air or a mixture of oxygen and nitrogen.

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

-

Maintain the pressure and temperature for the specified reaction time.

-

After cooling to room temperature, carefully vent the reactor.

-

The reaction mixture is then worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove the acetic acid and catalyst salts.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography to isolate this compound.

| Parameter | Typical Range |

| Temperature | 100 - 150 °C |

| Pressure | 10 - 40 bar |

| Catalyst Loading | 0.1 - 2 mol% |

| Reaction Time | 2 - 8 hours |

| Yield | Variable, often moderate |

| Selectivity | Moderate to good |

Table 1: Typical reaction parameters for Co/Mn/Br catalyzed oxidation.

Formylation of Isopropylbenzene

Formylation reactions introduce a formyl group directly onto the aromatic ring and are generally more regioselective than direct oxidation methods for producing aryl aldehydes. The isopropyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, formylation of isopropylbenzene typically yields a mixture of this compound and 4-isopropylbenzaldehyde.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst.[1][2] This reaction is typically performed under high pressure.[3][4][5]

4.1.1. Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic formyl cation intermediate, [CHO]⁺, which then attacks the electron-rich aromatic ring of isopropylbenzene.[2]

Caption: Gattermann-Koch reaction mechanism.

4.1.2. Experimental Protocol: Gattermann-Koch Formylation

Disclaimer: This reaction involves highly toxic and corrosive gases (CO and HCl) and should only be performed by trained personnel in a specialized high-pressure laboratory.

Materials:

-

Isopropylbenzene

-

Aluminum chloride (anhydrous)

-

Copper(I) chloride

-

Carbon monoxide (high pressure)

-

Hydrogen chloride (anhydrous gas)

-

Inert solvent (e.g., dichloromethane or benzene)

Procedure:

-

A high-pressure reactor is charged with anhydrous aluminum chloride, copper(I) chloride, and the inert solvent under an inert atmosphere.

-

The reactor is cooled, and isopropylbenzene is added.

-

A mixture of carbon monoxide and hydrogen chloride gas is introduced into the reactor to the desired pressure.

-

The reaction is stirred at a controlled temperature (often low to ambient) for several hours.

-

After the reaction is complete, the pressure is carefully released, and the reaction mixture is quenched by pouring it onto ice and water.

-

The organic layer is separated, washed with water and brine, and dried.

-

The solvent is removed, and the resulting mixture of isomeric aldehydes is separated by fractional distillation or chromatography.

| Parameter | Typical Range |

| Temperature | 0 - 50 °C |

| CO Pressure | 50 - 200 atm |

| HCl Pressure | 50 - 150 atm |

| Catalyst | AlCl₃, CuCl |

| Reaction Time | 4 - 12 hours |

| Isomer Ratio (o:p) | Variable, often para-major |

Table 2: Typical reaction parameters for Gattermann-Koch formylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another important formylation method that utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8][9] This method is generally milder than the Gattermann-Koch reaction and is suitable for electron-rich aromatic compounds.

4.2.1. Reaction Mechanism

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion).[8] The electron-rich isopropylbenzene then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde.[9]

Caption: Vilsmeier-Haack reaction workflow.

4.2.2. Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure should be performed under anhydrous conditions in a well-ventilated fume hood.

Materials:

-

Isopropylbenzene

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Aqueous sodium acetate or sodium bicarbonate solution for workup

Procedure:

-

To a cooled (0 °C) solution of isopropylbenzene in the inert solvent, add anhydrous DMF.

-

Slowly add phosphorus oxychloride to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature or gently heat to a specified temperature (e.g., 50-80 °C) and stir for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it into a stirred mixture of ice and aqueous sodium acetate or sodium bicarbonate solution.

-

Continue stirring until the hydrolysis is complete.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography to separate the isomers.

| Parameter | Typical Range |

| Temperature | 0 - 80 °C |

| Reagents | DMF, POCl₃ |

| Reaction Time | 2 - 24 hours |

| Yield | Good to excellent |

| Isomer Ratio (o:p) | Influenced by sterics and electronics |

Table 3: Typical reaction parameters for Vilsmeier-Haack formylation.

Alternative Synthetic Routes

Friedel-Crafts Acylation followed by Reduction

An alternative, though longer, route involves the Friedel-Crafts acylation of isopropylbenzene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to form an isopropylacetophenone.[10][11] The resulting ketone can then be converted to the aldehyde. This approach can offer better control over regioselectivity. The subsequent reduction of the ketone to an alkane can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.[10][12]

Caption: Friedel-Crafts acylation followed by oxidation.

Purification and Characterization

The final step in the synthesis of this compound is its purification and characterization.

Purification

-

Fractional Distillation: Due to the difference in boiling points between the ortho- and para-isomers, fractional distillation under reduced pressure is a common method for their separation.

-

Column Chromatography: For smaller scale preparations or for achieving very high purity, silica gel column chromatography can be employed. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and can be used to determine the isomeric purity.

-